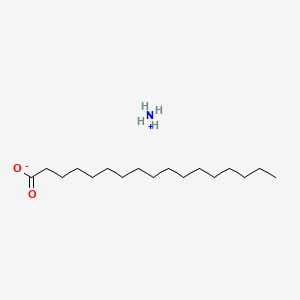Ammonium heptadecanoate
CAS No.: 94266-36-1
Cat. No.: VC16958640
Molecular Formula: C17H37NO2
Molecular Weight: 287.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 94266-36-1 |
|---|---|
| Molecular Formula | C17H37NO2 |
| Molecular Weight | 287.5 g/mol |
| IUPAC Name | azanium;heptadecanoate |
| Standard InChI | InChI=1S/C17H34O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);1H3 |
| Standard InChI Key | RAMIXRMJVONRPT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] |
Introduction
Structural and Molecular Characteristics
Ammonium heptadecanoate is classified as an organic ammonium salt, formed via the neutralization of heptadecanoic acid with ammonia. Its molecular structure consists of a 17-carbon saturated fatty acid chain () paired with an ammonium cation (). Key identifiers include:
The compound’s linear hydrocarbon chain confers hydrophobic properties, while the ionic ammonium group enhances solubility in polar solvents. This duality makes it suitable for applications requiring amphiphilic behavior.
Synthesis and Purification
Reaction Mechanism
Ammonium heptadecanoate is synthesized through a straightforward acid-base reaction between heptadecanoic acid and ammonia:
The process typically involves dissolving heptadecanoic acid in a solvent such as ethanol or water, followed by gradual addition of aqueous or gaseous ammonia. The reaction proceeds at room temperature, with purification achieved via recrystallization from a solvent mixture .
Optimization Parameters
-
Solvent Choice: Ethanol or methanol is preferred due to their ability to dissolve both the fatty acid and ammonia.
-
Ammonia Concentration: Excess ammonia ensures complete neutralization, though stoichiometric ratios are critical to avoid byproducts.
-
Recrystallization: Cooling the reaction mixture promotes crystallization, yielding a high-purity product .
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 287.5 g/mol | |
| Boiling Point | 298.5°C at 760 mmHg | |
| Flash Point | 158.4°C | |
| Water Solubility | Soluble | |
| Appearance | Waxy solid | |
| Density | Not explicitly reported |
The compound’s solubility in water distinguishes it from its parent acid, which is typically insoluble. This property is attributed to the ionic interaction between the ammonium cation and water molecules .
Applications and Industrial Relevance
Biochemical Research
As a mammalian metabolite, heptadecanoic acid and its salts are studied for their roles in lipid metabolism. Ammonium heptadecanoate’s solubility facilitates in vitro experiments, such as membrane lipid studies or enzymatic assays requiring fatty acid substrates.
Surfactants and Emulsifiers
The amphiphilic nature of ammonium heptadecanoate positions it as a potential surfactant. Its long alkyl chain interacts with nonpolar substances, while the ionic head group stabilizes emulsions in aqueous systems. Applications in detergents or cosmetic formulations are plausible, though commercial use remains undocumented in available literature .
Catalysis and Material Science
Future Research Directions
Expanded Physicochemical Profiling
Further studies should prioritize determining density, melting point, and precise thermal decomposition pathways. Spectroscopic characterization (e.g., NMR, IR) would elucidate structural dynamics and intermolecular interactions.
Application-Specific Trials
Exploring its efficacy as a surfactant or catalyst co-factor could unlock industrial uses. Comparative studies with shorter-chain ammonium salts (e.g., ammonium palmitate) may reveal structure-activity relationships.
Environmental Impact Assessment
Investigating biodegradability and ecotoxicity is critical if large-scale applications emerge.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume